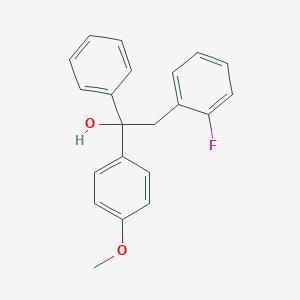
2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol is an organic compound characterized by the presence of fluorine, methoxy, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol typically involves the reaction of 2-fluorobenzaldehyde with 4-methoxybenzylmagnesium chloride, followed by the addition of phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagents. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanone
- 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanamine
- 2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethyl chloride
Uniqueness
2-(2-Fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol is unique due to the presence of both fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Propiedades
Fórmula molecular |
C21H19FO2 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-1-(4-methoxyphenyl)-1-phenylethanol |
InChI |
InChI=1S/C21H19FO2/c1-24-19-13-11-18(12-14-19)21(23,17-8-3-2-4-9-17)15-16-7-5-6-10-20(16)22/h2-14,23H,15H2,1H3 |
Clave InChI |
MTVUZSGEVBEHKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2F)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
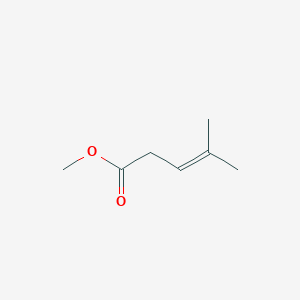

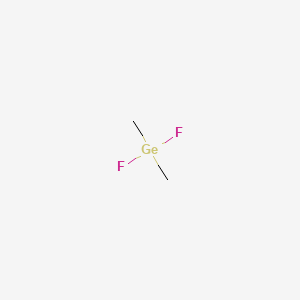
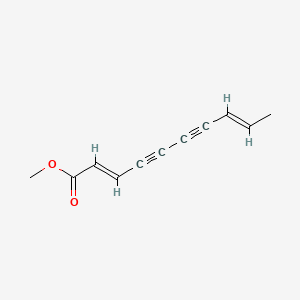

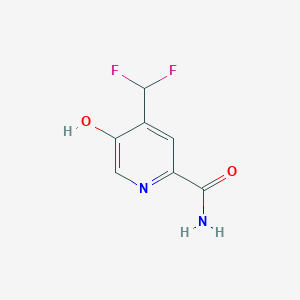
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)

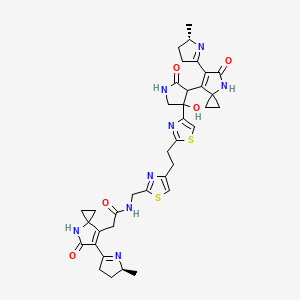
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)

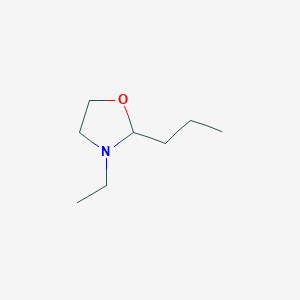
![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
